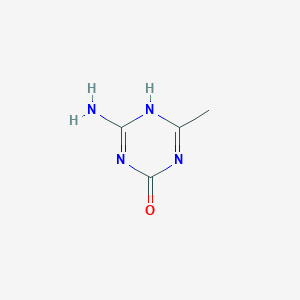

2-amino-6-methyl-1H-1,3,5-triazin-4-one

Description

Properties

IUPAC Name |

2-amino-6-methyl-1H-1,3,5-triazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c1-2-6-3(5)8-4(9)7-2/h1H3,(H3,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTHDVPZNWJUFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=O)N=C(N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=O)N=C(N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 6 Methyl 1h 1,3,5 Triazin 4 One and Its Analogues

Traditional and Established Synthetic Routes for 1,3,5-Triazines

The foundational methods for synthesizing 1,3,5-triazine (B166579) derivatives have been well-established for decades, providing reliable and versatile pathways to a wide array of substituted compounds.

The most common and economically practical method for synthesizing substituted 1,3,5-triazines begins with 2,4,6-trichloro-1,3,5-triazine, more commonly known as cyanuric chloride. nih.govnih.gov This symmetrical and highly reactive molecule serves as an excellent starting point for building complex triazine structures due to the differential reactivity of its three chlorine atoms. rsc.orgnih.gov Cyanuric chloride itself is produced through the trimerization of cyanogen (B1215507) chloride. rsc.org

The synthesis of trisubstituted 1,3,5-triazines from cyanuric chloride is achieved by a sequential and controlled nucleophilic substitution of each chlorine atom. nih.govderpharmachemica.com This stepwise displacement is possible because the substitution of one chlorine atom with a nucleophile deactivates the remaining chlorine atoms toward further substitution. nih.gov Consequently, by carefully controlling the reaction temperature, different nucleophiles can be introduced in a specific order. nih.govderpharmachemica.comresearchgate.net

The general temperature guidelines for these sequential substitutions are as follows:

First substitution: 0–5 °C

Second substitution: Room temperature (approx. 25 °C) to 60 °C

Third substitution: Higher temperatures, often requiring heating or reflux ( >90 °C) nih.govresearchgate.net

This temperature-dependent reactivity allows for the rational design and synthesis of unsymmetrical triazine derivatives with high selectivity. nih.govmdpi.com

The functionalization of the 1,3,5-triazine core is fundamentally a series of nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the triazine ring makes the carbon atoms susceptible to attack by a wide range of nucleophiles, including those centered on oxygen, nitrogen, and sulfur. nih.govacs.org

As each chlorine atom is replaced by a nucleophilic group, the electron density of the triazine ring increases. This increased electron density reduces the electrophilicity of the remaining carbon-chlorine bonds, thus decreasing the ring's reactivity towards subsequent nucleophilic attack. nih.govresearchgate.net This electronic effect is the basis for the controlled, stepwise functionalization that is characteristic of cyanuric chloride chemistry.

A diverse library of substituted 1,3,5-triazines can be synthesized by reacting cyanuric chloride with various nucleophiles such as amines, alcohols, and thiols. nih.govderpharmachemica.com For example, to synthesize a specific analogue like 2-amino-4,6-dichloro-1,3,5-triazine, one would react cyanuric chloride with an amine at 0-5 °C. nih.gov Further reaction with other nucleophiles at elevated temperatures can then displace the remaining two chlorine atoms. researchgate.netnih.gov

Table 1: Stepwise Nucleophilic Substitution on Cyanuric Chloride

| Substitution Step | Reagent Example | Typical Temperature | Product Type |

|---|---|---|---|

| First | 4-Aminobenzoic acid | 0–5 °C | Monosubstituted |

| Second | 2-Amino pyrazine | Room Temperature | Disubstituted |

| Third | Various aromatic amines | Reflux | Trisubstituted |

This table illustrates a general synthetic sequence for creating trisubstituted triazines, based on methodologies described in the literature. derpharmachemica.comnih.gov

Distinct from methods that functionalize a pre-existing triazine ring, the Pinner triazine synthesis constructs the heterocyclic ring itself. First reported by Adolf Pinner in 1890, this reaction involves the cyclization of two equivalents of an aryl or aliphatic amidine with one equivalent of phosgene (B1210022) to yield 2-hydroxy-4,6-disubstituted-s-triazines. wikipedia.orgdrugfuture.com The "hydroxy" group is the keto tautomer, corresponding to a triazin-4-one structure.

The classic Pinner synthesis is particularly useful for creating symmetrical 4,6-diaryl-1,3,5-triazin-2-ones. drugfuture.com While the original method uses the highly toxic reagent phosgene, related cyclization reactions provide alternative pathways to the triazine core. youtube.com

Related cyclotrimerization reactions offer broader versatility. For instance, the acid-catalyzed trimerization of nitriles is a fundamental method for producing symmetrical 2,4,6-trisubstituted-1,3,5-triazines. researchgate.net More complex, unsymmetrical triazines can be formed through the controlled cross-cyclotrimerization of different nitriles. nih.govacs.org Other important cyclization methods include the reaction of cyanoguanidines with carboxylic acids or their anhydrides, which is a key route to obtaining 4-amino-1,3,5-triazin-2-one derivatives. datapdf.com

Advanced and Modern Synthetic Strategies

To overcome some of the limitations of traditional methods, such as harsh reaction conditions or multiple discrete steps, modern synthetic strategies focus on improving efficiency, yield, and atom economy.

One-pot synthesis protocols have emerged as a powerful strategy for streamlining the production of 1,3,5-triazine derivatives. These methods combine multiple reaction steps into a single procedure without isolating intermediates, thereby saving time, solvents, and resources. nih.govacs.org

One such advanced method involves the reaction of a nitrile with triflic anhydride (B1165640) or triflic acid at low temperatures to form a nitrilium salt intermediate. nih.govacs.org This intermediate then reacts in situ with two equivalents of a different nitrile at a higher temperature to generate 2,4-disubstituted-6-substituted 1,3,5-triazines in moderate to good yields. nih.govacs.org This approach allows for the controlled synthesis of unsymmetrical triazines in a single pot.

Another effective one-pot method is the three-component condensation of cyanoguanidine, an aromatic aldehyde, and an arylamine, often assisted by microwave irradiation. researchgate.net This process is followed by a base-induced Dimroth rearrangement and subsequent aromatization to yield 6,N²-diaryl-1,3,5-triazine-2,4-diamines. researchgate.net Such multicomponent reactions are highly valued for their ability to rapidly generate molecular complexity from simple starting materials.

The use of transition-metal catalysts, particularly copper, has significantly advanced the synthesis of 1,3,5-triazines. oup.com Catalytic methods often proceed under milder conditions than their traditional counterparts, can offer higher yields, and provide alternative reaction pathways. nih.gov

The Ullmann condensation, or Ullmann-type reaction, is a copper-promoted conversion that is used to form carbon-oxygen and carbon-nitrogen bonds. nih.gov In the context of triazine synthesis, this typically involves the coupling of a halogenated triazine with an alcohol or an amine in the presence of a copper catalyst. nih.gov The use of a Cu(I) catalyst supported on a resin has been shown to significantly shorten reaction times and improve yields for the synthesis of di- and trisubstituted 1,3,5-triazines compared to uncatalyzed nucleophilic substitution. nih.gov

Beyond functionalizing the triazine ring, copper catalysts are also employed in the construction of the ring itself. rsc.org An efficient copper(I)-catalyzed reaction of 1,1-dibromoalkenes with biguanides has been developed to produce substituted 2,4-diamino-1,3,5-triazines under mild conditions. acs.orgorganic-chemistry.org This method demonstrates high functional group tolerance. acs.org Similarly, Cu(OAc)₂ can catalyze the aerobic oxidative coupling of alcohols and amidine hydrochlorides to form 1,3,5-triazine derivatives, avoiding the need for strong bases or external oxidants. rsc.org

Table 2: Examples of Modern Catalytic Methods in Triazine Synthesis

| Catalytic System | Reaction Type | Substrates | Product Type |

|---|---|---|---|

| Cu(I) on resin | Ullmann-type C-N coupling | Dichlorotriazinyl benzenesulfonamide (B165840) + Nucleophiles | Di- and trisubstituted triazines |

| CuI | [3+2] Cycloaddition ("Click" Reaction) | Triazine azides + Terminal alkynes | Unsymmetrical triazine-triazoles |

| Cu(I) | Ring construction | 1,1-Dibromoalkenes + Biguanides | Trisubstituted 2,4-diamino-1,3,5-triazines |

| Cu(OAc)₂ | Dehydrogenative coupling | Alcohols + Amidine hydrochlorides | 1,3,5-Triazine derivatives |

This table summarizes various copper-catalyzed reactions for the synthesis of triazine derivatives, as reported in the literature. nih.govoup.comrsc.orgacs.org

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. mdpi.comscielo.org.za Its primary benefit lies in the rapid and uniform heating of the reaction mixture, which often leads to dramatically reduced reaction times, higher yields, and cleaner reactions with fewer side products. mdpi.comresearchgate.net

In the synthesis of 1,3,5-triazine derivatives, microwave assistance has been successfully applied in various protocols. Researchers have developed efficient one-pot, multi-component reactions to create complex triazine hybrids under neat (solvent-free) conditions. nih.gov For instance, a novel and green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids was achieved by reacting 2-aminopyridine, cyanamide, and various aldehydes or ketones under microwave heating, demonstrating high yields and excellent atom economy. nih.gov This approach significantly simplifies procedures that would otherwise require multiple steps and hazardous reagents when starting from common precursors like cyanuric chloride. nih.gov

Studies have shown remarkable rate acceleration for the synthesis of compounds like 2-(arylmethyl)amino-4-arylamino-6-alkyl-1,3,5-triazines. researchgate.net In one method, the cyclization step conducted in a methanolic sodium methoxide (B1231860) medium under microwave conditions was significantly faster than by classical heating. researchgate.net Furthermore, solvent-free microwave-assisted synthesis has been used to produce symmetrically and asymmetrically substituted triazines in good to excellent yields. chim.itresearchgate.net For example, the reaction of cyanoguanidine with various nitriles under microwave irradiation provides a direct route to 2,4-diamino-1,3,5-triazines. chim.it

The combination of microwave heating with solid-supported reagents, such as Celite or polymer-based supports, offers further advantages in purification and product isolation. nih.gov

| Triazine Derivative Type | Reaction Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Morpholine-functionalized 1,3,5-triazines | DMF, TBAB (catalyst), 140°C | 150 seconds | Up to 88% | mdpi.com |

| Pyridinyl-1,3,5-triazine-2,4-diamine hybrids | Neat (solvent-free), 120°C | 15 min | Up to 70% | nih.gov |

| Symmetrical N2,N4,N6-Trisubstituted-1,3,5-triazines | 1,4-Dioxane | N/A | N/A | nih.gov |

| 2,4-Diamino-1,3,5-triazines | Solvent-free, from cyanoguanidine | Short | Good | chim.it |

Ultrasound-Assisted Synthesis

The application of ultrasonic irradiation, or sonochemistry, represents another significant advancement in the synthesis of triazine analogues. This technique utilizes the energy of sound waves to induce acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, accelerating chemical reactions dramatically. nih.gov

A key advantage of sonochemical methods is the ability to conduct reactions under milder conditions, often at room temperature and in environmentally benign solvents like water. nih.gov This makes it an exceptionally "green" alternative to conventional methods that require high temperatures and organic solvents. nih.govresearchgate.net For the synthesis of 1,3,5-triazine derivatives, a sonochemical protocol using water as the solvent can produce the desired compounds in as little as five minutes with yields often exceeding 75%. nih.gov This method has been shown to be more versatile than competing microwave-assisted techniques in some cases. nih.gov

Comparative studies highlight the efficiency of ultrasound. For instance, the synthesis of 4,6-disubstituted-1,3,5-triazine hydrazone derivatives via ultrasonic irradiation at 40°C was completed in 30-60 minutes, achieving yields up to 96%. mdpi.com The conventional reflux method, in contrast, required 4-5 hours to obtain lower yields. mdpi.com Similarly, the synthesis of other heterocyclic analogues like 1,2,4-triazoles saw reaction times fall from 10-36 hours with conventional heating to just 39-80 minutes using ultrasound, with a concurrent increase in yield. nih.gov

| Synthesis Method | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Ultrasound-Assisted | Water, Room Temperature | 5 min | >75% | nih.gov |

| Ultrasound-Assisted (Hydrazone derivatives) | Ethanol, Acetic Acid, 40°C | 30-60 min | Up to 96% | mdpi.com |

| Conventional Heating (Hydrazone derivatives) | Reflux | 4-5 hours | Lower than ultrasound | mdpi.com |

| Ultrasound-Assisted (Pyrimidine-5-carboxamides) | UO₂(NO₃)₂·6H₂O catalyst | Shorter | Higher | researchgate.net |

| Conventional Heating (Pyrimidine-5-carboxamides) | UO₂(NO₃)₂·6H₂O catalyst | Longer | Lower | researchgate.net |

Green Chemistry Principles and Sustainable Approaches in Triazine Synthesis

The synthesis of 1,3,5-triazine derivatives is increasingly guided by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. researchgate.net Traditional synthetic routes often rely on costly and environmentally harmful solvents like N,N-dimethylformamide (DMF), acetonitrile, and 1,4-dioxane, and can be energy-intensive, failing to meet sustainability goals. mdpi.comresearchgate.net

Modern approaches focus on several key areas of green chemistry:

Use of Safer Solvents : A major advancement is the development of synthetic protocols that use water as the reaction medium, which is non-toxic, inexpensive, and environmentally benign. nih.govresearchgate.net The sonochemical synthesis of 1,3,5-triazines is a notable example of an efficient reaction in an aqueous system. nih.gov

Atom Economy and Waste Reduction : One-pot, multi-component reactions are inherently greener as they combine several synthetic steps into a single operation, reducing the need for intermediate purification and minimizing solvent waste. nih.gov Solvent-free, or neat, reaction conditions, often facilitated by microwave heating, further exemplify this principle by eliminating the solvent altogether. nih.govchim.it

Catalysis : The use of phase-transfer catalysts (PTCs) like tetrabutylammonium (B224687) bromide (TBAB) can accelerate reactions and improve efficiency, allowing for milder reaction conditions. mdpi.com Furthermore, developing sustainable dehydro-condensation agents from triazines provides more economical and environmentally sound alternatives for other chemical processes like amide synthesis. nih.gov

The tangible benefits of these green approaches have been quantified. Using the DOZNTM 2.0 tool, which assesses alignment with the 12 principles of green chemistry, one study found that a developed sonochemical method for triazine synthesis was 13 times "greener" than the corresponding classical heating method. nih.govresearchgate.net

Combinatorial and Solid-Phase Synthesis Approaches for Triazine Derivative Libraries

Combinatorial chemistry, particularly when coupled with solid-phase synthesis (SPS), provides a powerful platform for the rapid generation of large and diverse libraries of molecules. This approach is invaluable for screening and identifying novel compounds with desired biological or material properties. The 1,3,5-triazine scaffold is well-suited for this methodology due to the sequential and controllable reactivity of its precursor, cyanuric chloride, which allows for the introduction of multiple points of diversity.

In solid-phase synthesis, a starting material is chemically anchored to an insoluble polymer resin. acs.orgnih.gov Subsequent reactions are carried out on this resin-bound substrate, with excess reagents and by-products being easily washed away after each step. This simplifies purification and makes the process amenable to automation.

Key applications in triazine synthesis include:

Trisubstituted Triazines : An efficient strategy for the solid-phase synthesis of trisubstituted nih.govnih.govacs.orgtriazino[1,2-a]benzimidazole-2,4(3H,10H)-diones has been developed, which is suitable for generating mixture-based combinatorial libraries. acs.org

Triazinediones : A solid-phase method for synthesizing 6-amino-2,4-dioxo-3,4-dihydro-1,3,5-triazines has been described. acs.orgnih.gov This method starts with a resin-bound amine and allows for the introduction of four different variable groups, making it ideal for iterative combinatorial library generation. acs.org

Aryl and Alkyl Triazines : Researchers have reported the solid-phase synthesis of a combinatorial library containing 120 unique 4,6-diaryl and 4-aryl, 6-alkyl-1,3,5-triazines. nih.gov This library was generated with high purity and minimal purification steps, demonstrating the efficiency of the approach. nih.gov

These solid-phase and combinatorial techniques have enabled the creation of extensive triazine libraries that can be screened for various applications, from discovering new therapeutic agents to developing materials for biofuel production. nih.govcolab.ws

Chemical Reactivity and Transformation Pathways of 2 Amino 6 Methyl 1h 1,3,5 Triazin 4 One Analogues

Electrophilic and Nucleophilic Reactivity of the 1,3,5-Triazine (B166579) Core

The 1,3,5-triazine ring is a six-membered aromatic heterocycle containing three nitrogen atoms at positions 1, 3, and 5. This high nitrogen content makes the ring system electron-deficient compared to benzene. This inherent electronic property dictates its reactivity towards electrophiles and nucleophiles.

Electrophilic Reactivity: Due to the electron-withdrawing nature of the three ring nitrogens, the 1,3,5-triazine core is significantly deactivated towards electrophilic aromatic substitution. wikipedia.org Such reactions are generally difficult to achieve and require harsh conditions, as the ring is not electron-rich enough to readily react with common electrophiles.

Nucleophilic Reactivity: In stark contrast, the electron deficiency of the triazine core makes it highly susceptible to nucleophilic attack. wikipedia.orgacs.org This is particularly true when the ring is substituted with good leaving groups, such as halogens. The most prominent example is 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride. This compound readily undergoes sequential nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgresearchgate.net The reactivity of the chlorine atoms is temperature-dependent, allowing for controlled, stepwise substitution by various nucleophiles like amines, alcohols, and thiols. This selective reactivity is the cornerstone of the vast chemistry of reactive dyes, which covalently bond to fibers, and the synthesis of many herbicides. wikipedia.orgresearchgate.net

The general order of reactivity for the substitution of chlorine atoms on cyanuric chloride is as follows:

First substitution: Occurs readily at low temperatures (0–5 °C).

Second substitution: Requires moderately elevated temperatures (30–50 °C).

Third substitution: Requires higher temperatures (80–100 °C).

This tiered reactivity allows for the synthesis of unsymmetrically substituted 1,3,5-triazines by carefully controlling the reaction temperature and the order of nucleophile addition. researchgate.net Even amino-substituted triazines can participate as nucleophiles in certain reactions, for instance, attacking activated carbonyl compounds. nih.gov

Tautomerism and Isomeric Equilibria in 1,3,5-Triazinones

1,3,5-triazinone derivatives, such as the parent compound of this article, can exist in multiple tautomeric forms. Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. For a molecule like 2-amino-6-methyl-1H-1,3,5-triazin-4-one, two primary types of tautomerism are possible: keto-enol (more accurately, amide-imidol) and amine-imine tautomerism.

Amide-Imidol Tautomerism: The C4-oxo group can tautomerize to a hydroxyl group (the imidol form).

Amine-Imine Tautomerism: The C2-amino group can tautomerize to an imine, with the proton shifting to one of the ring nitrogens.

The stability and equilibrium between these forms are influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the ring. Theoretical studies using Density Functional Theory (DFT) on related complex triazine derivatives have shown that multiple tautomers can coexist in equilibrium. nih.gov For a substituted N2,N4,N6-triaminotriazine, calculations revealed the presence of three predominant tautomers. nih.gov The study highlighted that in the aqueous phase, the equilibrium constants favor a mixture of specific tautomers, suggesting that the biological or chemical activity of such compounds may depend on this tautomeric balance. nih.gov Intramolecular hydrogen bonding and solvent effects play a crucial role in stabilizing certain tautomeric forms over others. rsc.org

For this compound, the keto-amino form is generally the most stable and predominant tautomer under standard conditions, due to the stability of the amide bond and the aromaticity of the ring. However, the other tautomeric forms can be present in equilibrium and may participate in specific chemical reactions.

Interactive Table: Potential Tautomers of this compound

| Tautomer Name | Structure | Key Features |

| Keto-Amino Form (Amide) | Amide group at C4; Amino group at C2. Generally the most stable form. | |

| Enol-Amino Form (Imidol) | Hydroxyl group at C4; Aromatic character is maintained. | |

| Keto-Imino Form | Imine group at C2; Proton shifted to a ring nitrogen. |

Note: The images are illustrative representations of the tautomeric forms.

Functional Group Interconversions (e.g., Alkylation, Oxidation, Amination, Suzuki Coupling)

The substituents on the 1,3,5-triazine ring can be modified through various functional group interconversions, allowing for the synthesis of a wide range of derivatives.

Alkylation: The nitrogen atoms in amino-triazines, both on the exocyclic amino group and within the heterocyclic ring, are nucleophilic and can undergo alkylation. Alkylation of the exocyclic amino group can be problematic, often leading to mixtures of mono-, di-, and even over-alkylated quaternary ammonium (B1175870) salt products, as the alkylated amine can be more nucleophilic than the starting material. youtube.com Alkylation can also occur on the ring nitrogens, leading to different regioisomers. mdpi.com The choice of alkylating agent, base, and reaction conditions is critical to control the selectivity of the reaction. nih.govyoutube.com

Oxidation: The triazine ring and its substituents can undergo oxidation. For example, 2-amino wikipedia.orgacs.orgresearchgate.nettriazines can react with ketones in the presence of an oxidizing system (e.g., CuCl/I₂) to form N-( wikipedia.orgacs.orgresearchgate.nettriazine-2-yl) α-ketoamides. nih.gov This transformation involves an oxidative C-C bond cleavage of the ketone and subsequent amidation. nih.gov Furthermore, the synthesis of nitro-substituted triazines represents another class of oxidative functionalization. researchgate.net

Amination: Amination is a key reaction for functionalizing the triazine core. As discussed previously, halogenated triazines are highly reactive towards amines. wikipedia.org This displacement reaction is a robust method for introducing amino substituents onto the triazine ring. researchgate.netacs.org A direct oxidative amination approach has also been developed, allowing for the synthesis of heteroaryl-substituted 1,3,5-triazines from methyl-azaarenes and amidines. researchgate.net

Suzuki Coupling: The palladium-catalyzed Suzuki coupling reaction is a powerful tool for forming carbon-carbon bonds. wikipedia.orglibretexts.org To apply this reaction to the triazine core, a halogenated triazine is typically used as the electrophilic partner. For instance, chloro- or bromo-triazines can be coupled with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base. organic-chemistry.orgresearchgate.net This method allows for the direct attachment of aryl groups to the triazine ring, significantly expanding the structural diversity of accessible analogues. researchgate.net

Interactive Table: Suzuki Coupling of a Chlorotriazine Derivative

| Entry | Arylboronic Acid (Ar-B(OH)₂) | Product (Ar-Triazine) | Catalyst/Base | Yield | Reference |

| 1 | Phenylboronic acid | 2-Amino-4-phenyl-6-chloro-1,3,5-triazine | Pd(PPh₃)₄ / Cs₂CO₃ | Good | researchgate.net |

| 2 | 4-Methoxyphenylboronic acid | 2-Amino-4-(4-methoxyphenyl)-6-chloro-1,3,5-triazine | Pd(PPh₃)₄ / Cs₂CO₃ | Good | researchgate.net |

| 3 | Thiophene-2-boronic acid | 2-Amino-4-(thiophen-2-yl)-6-chloro-1,3,5-triazine | Pd(PPh₃)₄ / Cs₂CO₃ | Moderate | researchgate.net |

This table is a representative example based on reported methodologies.

Hydrolytic and Decarboxylation Reactions of Related Triazine Structures

Hydrolytic Reactions: The stability of the 1,3,5-triazine ring to hydrolysis varies greatly depending on the substituents and the reaction conditions.

Substitution Hydrolysis: Triazines with good leaving groups, like the aforementioned cyanuric chloride, are readily hydrolyzed. The step-wise hydrolysis in the presence of base ultimately yields cyanuric acid (1,3,5-triazine-2,4,6-triol). wikipedia.orgutwente.nl

Ring Cleavage Hydrolysis: Under more forcing conditions, such as high temperatures in the presence of an alumina (B75360) catalyst, the triazine ring itself can be irreversibly cleaved. utwente.nl The hydrolysis of compounds like melamine (B1676169) and atrazine (B1667683) under these conditions (240–450°C) results in the formation of ammonia (B1221849) and carbon dioxide. utwente.nl The rate of hydrolysis for some triazine derivatives, such as 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine, has been shown to be strongly dependent on pH, with the reaction being significantly faster in acidic conditions. acs.orgresearchgate.net

Interactive Table: Hydrolysis of s-Triazine Analogues

| Triazine Derivative | Conditions | Products | Reference |

| 2,4,6-Trichloro-1,3,5-triazine | Water, heat | Cyanuric acid, HCl | wikipedia.org |

| Atrazine | Aqueous acid/base | Stepwise loss of alkyl groups, eventually cyanuric acid | utwente.nl |

| Melamine | Al₂O₃ catalyst, 240-450°C | Ammonia, Carbon Dioxide | utwente.nl |

| 1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine | Aqueous solution, pH dependent | Formaldehyde (B43269), Monoethanolamine | acs.orgresearchgate.net |

Decarboxylation Reactions: The synthesis of triazine carboxylic acids and their esters has been reported, typically by reacting cyanuric chloride with amino acids or their esters. google.com While these compounds are valuable as synthons, information on their decarboxylation is not prevalent in the literature. This suggests that the carboxyl group attached to the electron-deficient triazine ring is relatively stable and does not readily undergo decarboxylation under typical laboratory conditions. Further functionalization often occurs via reactions like amidation rather than decarboxylation. nih.gov

Structural Elucidation and Advanced Computational Studies

Spectroscopic Characterization Techniques in Triazine Chemistry (e.g., IR, NMR, Mass Spectrometry)

Spectroscopic methods are fundamental tools for confirming the molecular structure of triazine derivatives. Each technique provides unique insights into the compound's functional groups, connectivity, and molecular weight. wisc.edu

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wisc.edu In the context of triazine chemistry, IR spectra show characteristic absorption bands. For instance, in the related compound melamine (B1676169) (2,4,6-triamino-1,3,5-triazine), strong peaks between 3419 cm⁻¹ and 3469 cm⁻¹ are attributed to the N-H stretching vibrations of the amino groups. researchgate.net For 2-amino-6-methyl-1H-1,3,5-triazin-4-one, one would expect to see characteristic absorptions for N-H, C=O, and C=N bonds, which are crucial for distinguishing it from its tautomers and related diamino-derivatives. In studies of similar triazine structures, C–N stretching vibrations within the triazine ring are also observed. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for mapping the carbon and proton framework of a molecule. youtube.com In ¹H NMR studies of triazine derivatives, the chemical shifts of protons attached to the ring or substituent groups provide detailed information about their chemical environment. For example, in a study on a 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio] derivative, singlet signals for the NH groups were identified in the 10.5–12.15 ppm range. nih.gov Similarly, ¹³C NMR provides information on the carbon skeleton. In melamine, the triazine carbon atoms resonate at approximately 162 and 172 ppm. researchgate.net The specific shifts for this compound would be expected to reflect the presence of the methyl group and the carbonyl function.

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight and can provide structural information through fragmentation patterns. wisc.eduresearchgate.net Electron Impact-Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation. wisc.edu The resulting mass-to-charge ratio of the molecular ion confirms the compound's molecular weight, while the fragmentation pattern offers clues about its structure. For this compound, the molecular ion peak would correspond to its molecular formula, C₄H₆N₄O.

| Technique | Application in Triazine Chemistry | Expected Observations for this compound |

| IR Spectroscopy | Identification of functional groups (N-H, C=N, C-N, C=O). | Stretching vibrations for N-H (amino), C=O (keto), C=N and C-N (triazine ring). |

| NMR Spectroscopy | Elucidation of H and C framework, connectivity, and chemical environment. | Signals for methyl protons, amino protons, and ring protons (if any); Resonances for methyl, carbonyl, and ring carbons. |

| Mass Spectrometry | Determination of molecular weight and structural fragments. | Molecular ion peak corresponding to C₄H₆N₄O; Fragmentation pattern showing loss of methyl, CO, or amino groups. |

X-ray Crystallography for Molecular and Crystal Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and the arrangement of molecules in a crystal lattice. Studies on the closely related compound acetoguanamine (2,4-diamino-6-methyl-1,3,5-triazine) and its derivatives have demonstrated the power of this technique.

In a study of acetoguanamine N,N-dimethyl-formamide solvate, X-ray analysis revealed that the molecular components are linked by N-H⋯N and N-H⋯O hydrogen bonds, forming ribbon-like supramolecular structures. ebi.ac.uk Similarly, the crystal structure of 2,4-diamino-6-methyl-1,3,5-triazine methanol (B129727) solvate is characterized by an extensive network of hydrogen bonds, where two different N—H(amino)···N(ring) hydrogen bonds create centrosymmetric dimers that form tapes. researchgate.net These tapes are further connected by solvent molecules into a three-dimensional network. researchgate.net A study on the monohydrated molecular adduct of acetoguanaminium chloride with acetoguanamine also detailed complex hydrogen-bonding motifs involving the triazine rings and water molecules. ebi.ac.uk Such analyses are crucial for understanding the solid-state packing and intermolecular forces that govern the physical properties of these materials.

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| 2,4-Diamino-6-methyl-1,3,5-triazine methanol solvate | Monoclinic | C2/c | Centrosymmetric dimers forming tapes via N-H···N hydrogen bonds; 3D network linked by methanol solvent. | researchgate.net |

| Acetoguanamine N,N-dimethyl-formamide solvate | Not specified | Not specified | Ribbons stabilized by N-H···N and N-H···O hydrogen bonds involving the triazine ring and solvent. | ebi.ac.uk |

| 2,4-diamino-6-methyl-1,3,5-triazin-1-ium trichloroacetate (B1195264) monohydrate | Not specified | Not specified | Cations form centrosymmetric dimers and zigzag chains via N-H···N bonds; water molecules link chains. | nih.gov |

Computational Chemistry Applications

Computational chemistry offers powerful predictive tools that complement experimental findings, providing deeper insight into molecular structure, stability, and potential interactions.

Density Functional Theory (DFT) is a quantum mechanical method used to predict the electronic structure of molecules. It is widely applied to optimize molecular geometries, calculate thermodynamic properties, and predict vibrational frequencies. researchgate.net In a study of 2,4-diamino-6-methyl-1,3,5-triazin-1-ium-hydrogen oxalate, DFT calculations using the B3LYP functional were employed to optimize the structure and analyze the vibrational spectra, showing good correlation between theoretical and experimental results. researchgate.net Such calculations can help assign complex IR and Raman spectra and provide a basis for understanding the molecule's stability and reactivity. iu.edu.sa For example, DFT has been used to predict the most stable crystal structures and properties of novel triazine-based energetic materials. rsc.org

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is crucial in drug design for predicting binding affinity and mode of action. nih.gov Numerous studies have used docking to investigate the interaction of triazine derivatives with biological targets. For instance, triazine analogues have been studied as inhibitors of p38 MAP kinase, a protein implicated in inflammatory diseases. jocpr.com Docking simulations showed that these inhibitors fit well within the binding cavity of the protein. jocpr.com In another study, novel benzenesulfonamide-triazine hybrids were docked into the active site of the MDM2 protein, a target in cancer therapy, to evaluate their binding patterns and guide the design of more potent inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the variation in the biological activity of a series of compounds with changes in their molecular features (descriptors). elsevierpure.comresearchgate.net The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds. nih.govwalisongo.ac.id QSAR studies have been successfully applied to triazine derivatives to design compounds with improved cytotoxic activity against cancer cell lines. nih.govnih.gov In one such study, topological and conformational molecular descriptors were used to build a statistically significant model for the activity of benzenesulfonamide-triazine hybrids against colon cancer cells. nih.gov These models are invaluable for prioritizing which new derivatives to synthesize and test, thereby accelerating the drug discovery process. nih.govnih.gov

| Compound Analyzed | Major Intermolecular Interactions Quantified | Percentage Contribution | Reference |

| 2-(4-amino-6-phenyl-1,2,5,6-tetrahydro-1,3,5-triazin-2-ylidene)malononitrile | N···H/H···N | 35.0% - 38.3% | nih.goviucr.org |

| H···H | 27.0% - 28.2% | nih.goviucr.org | |

| C···H/H···C | 23.4% - 26.3% | nih.goviucr.org |

Structure Activity Relationship Sar Investigations of 2 Amino 6 Methyl 1h 1,3,5 Triazin 4 One Derivatives

Influence of Substituent Effects on Biological Potency and Selectivity

The biological activity of 2-amino-1,3,5-triazin-4-one derivatives is highly dependent on the nature and position of substituents on the triazine ring. Modifications at various positions can significantly impact the compound's potency and its selectivity towards specific biological targets.

Research into 4,6-disubstituted-1,3,5-triazin-2(1H)-one analogs, which are structurally related to the target compound, has provided valuable SAR data. For instance, the introduction of different substituents at the C4 and C6 positions of the triazine ring has been shown to modulate activity against targets like human DNA topoisomerase IIα. nih.gov In one study, a series of 6-(benzylthio)-4-((3-chlorobenzyl)thio)-1,3,5-triazin-2(1H)-one derivatives were synthesized and evaluated for their topoisomerase II inhibitory activity. The results indicated that the nature of the thioether substituents at both positions is critical for activity. nih.gov

In another comprehensive study on 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives, the influence of substituents on cytotoxic activity against various cancer cell lines was systematically investigated. nih.gov The study revealed that specific substitutions on the triazine ring are key for enhancing anticancer potency. For example, the presence of a 4-phenylpiperazin-1-yl group at the R² position of the triazine core was found to be crucial for high cytotoxic activity against HCT-116 and MCF-7 cell lines. nih.gov Furthermore, modifications on the imidazolidine (B613845) ring (R¹ substituent) also played a significant role, with 4-trifluoromethylbenzyl and 3,5-bis(trifluoromethyl)benzyl groups leading to some of the most active compounds. nih.gov

The following table summarizes the cytotoxic activity of selected 2-[(4-amino-6-R²-1,3,5-triazin-2-yl)methylthio]-N-(1-R¹-imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives, illustrating the impact of different substituents on their potency.

| Compound | R¹ Substituent | R² Substituent | IC₅₀ (µM) vs. HCT-116 | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HeLa |

| A | 4-trifluoromethylbenzyl | 4-phenylpiperazin-1-yl | 3.6 | 5.2 | >25 |

| B | 3,5-bis(trifluoromethyl)benzyl | 4-phenylpiperazin-1-yl | 4.1 | 6.8 | 11.0 |

| C | 4-trifluoromethylbenzyl | 4-methylpiperazin-1-yl | 12.5 | >25 | >25 |

| D | 3,5-bis(trifluoromethyl)benzyl | 4-methylpiperazin-1-yl | 15.0 | >25 | >25 |

Data sourced from a study on novel sulfonamide derivatives, which highlights the importance of specific substitutions for cytotoxic activity. nih.gov

Similarly, in the development of antifungal agents based on the s-triazine core, it was found that compounds bearing aniline (B41778) derivatives and a piperidine (B6355638) or glycine (B1666218) moiety on the triazine ring exhibited significant activity against Candida albicans. mdpi.com This underscores the principle that the biological activity of triazine derivatives can be finely tuned by strategic placement of various functional groups.

Pharmacophore Identification and Modification Strategies in Triazine Design

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For triazine derivatives, pharmacophore models have been instrumental in guiding the design of new, more active compounds. nih.govresearchgate.net

A typical pharmacophore model for a triazine-based inhibitor might include features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR). researchgate.netscispace.com For instance, a pharmacophore model developed for antidepressant-like 1,3,5-triazine (B166579) derivatives identified one hydrophobic, two aromatic ring, and one positive ionization feature as being critical for activity. nih.govbenthamdirect.com

In the context of anticancer drug design, molecular hybrid strategies have been employed, combining the 1,3,5-triazine core with other pharmacophores, such as a 2-mercaptobenzenesulfonamide fragment. nih.gov In such designs, the triazine ring often serves as a central scaffold, with various substituents positioned to interact with specific pockets of the target protein. The amino group at the C2 position can act as a crucial hydrogen bond donor, while the methyl group at C6 can engage in hydrophobic interactions. The oxo group at C4 in a triazin-4-one structure can serve as a hydrogen bond acceptor.

Modification strategies often involve altering the substituents at the C2, C4, and C6 positions of the triazine ring to optimize interactions with the target. This can include:

Varying the nature of the amino group at C2: Introducing different substituents on the amino group can modulate its hydrogen bonding capacity and steric profile.

Introducing diverse functionalities at C4: In the case of 2-amino-4,6-disubstituted triazines, this position is a key point for modification to enhance potency and selectivity. nih.gov

Rational Design of Triazine Analogues based on SAR Data

The insights gained from SAR and pharmacophore studies form the basis for the rational design of novel triazine analogues with improved biological profiles. This approach aims to systematically modify the lead compound to enhance its activity, selectivity, and other pharmacokinetic properties. mdpi.com

One successful strategy is the use of quantitative structure-activity relationship (QSAR) models. QSAR helps in correlating the biological activity of a series of compounds with their physicochemical properties, thereby predicting the activity of newly designed molecules. nih.gov For example, in the development of the aforementioned 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio] derivatives, QSAR models were built and used to guide the introduction of structural modifications that led to enhanced cytotoxic activities. nih.gov The design process was sequential, with the experimental data from one series of compounds feeding into the QSAR model to design the next, more potent series. nih.gov

Another rational design approach involves molecular hybridization, where two or more pharmacophoric units are combined into a single molecule to interact with multiple targets or different sites on a single target. The design of hybrid molecules containing a 1,3,5-triazine ring and a sulfonamide moiety is a prime example of this strategy, aiming to create potent anticancer agents. nih.gov

The rational design process can be summarized in the following steps:

Identification of a lead compound: A molecule with a known, albeit modest, biological activity, such as a derivative of 2-amino-6-methyl-1H-1,3,5-triazin-4-one.

SAR exploration: Synthesizing and testing a series of analogues to understand the effect of different substituents.

Pharmacophore modeling and QSAR analysis: Identifying key structural features and developing predictive models.

In silico design: Using the models to design new analogues with predicted higher potency and selectivity.

Synthesis and biological evaluation: Preparing the designed compounds and testing their activity to validate the design strategy.

Through such iterative cycles of design, synthesis, and testing, researchers can systematically optimize the triazine scaffold to develop novel therapeutic agents.

Biological Activities and Mechanistic Insights of 2 Amino 6 Methyl 1h 1,3,5 Triazin 4 One Derivatives

Anticancer and Cytotoxic Potential

The s-triazine core structure is a versatile scaffold for the design of novel anticancer drugs. nih.gov Its derivatives have shown remarkable activity against a wide range of cancer cells. nih.gov The structural modifications at different positions of the triazine ring allow for the modulation of their physicochemical and biological properties, leading to the development of potent and selective anticancer agents. nih.govnih.gov

Inhibition of Cancer Cell Proliferation

Derivatives of 2-amino-6-methyl-1H-1,3,5-triazin-4-one have been extensively evaluated for their ability to inhibit the proliferation of various cancer cell lines.

For instance, a series of 1,2,3-triazole-incorporated 1,3,4-oxadiazole-triazine derivatives were synthesized and tested against prostate (PC3 and DU-145), lung (A549), and breast (MCF-7) cancer cell lines. nih.gov Several of these compounds exhibited potent antiproliferative activity, with IC50 values ranging from 0.16 to 11.8 μM. nih.gov Notably, compound 9d , featuring a 4-pyridyl moiety, demonstrated remarkable activity across all tested cell lines, with IC50 values of 0.17 μM (PC3), 0.19 μM (A549), 0.51 μM (MCF-7), and 0.16 μM (DU-145). nih.gov

Another study focused on imamine-1,3,5-triazine derivatives, which were found to be particularly effective against triple-negative MDA-MB-231 breast cancer cells. rsc.org Compounds 4f and 4k showed potent anti-proliferative activity with IC50 values of 6.25 μM and 8.18 μM, respectively, surpassing the efficacy of the established drug imatinib. rsc.org Further investigation revealed that compound 4f also inhibited the migration, invasion, and adhesion of MDA-MB-231 cells. rsc.org

Additionally, novel 1,2,4-triazinone derivatives have been designed and synthesized, with compounds 4c , 5e , and 7c displaying potent anticancer activity against the MCF-7 breast cancer cell line, being approximately 6-fold more potent than podophyllotoxin. researchgate.netnih.gov

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 9d | PC3 | 0.17 | nih.gov |

| 9d | A549 | 0.19 | nih.gov |

| 9d | MCF-7 | 0.51 | nih.gov |

| 9d | DU-145 | 0.16 | nih.gov |

| 4f | MDA-MB-231 | 6.25 | rsc.org |

| 4k | MDA-MB-231 | 8.18 | rsc.org |

| 4c | MCF-7 | Not specified, but ~6x more potent than podophyllotoxin | researchgate.netnih.gov |

| 5e | MCF-7 | Not specified, but ~6x more potent than podophyllotoxin | researchgate.netnih.gov |

| 7c | MCF-7 | Not specified, but ~6x more potent than podophyllotoxin | researchgate.netnih.gov |

Induction of Apoptosis

A key mechanism through which these triazine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.

Studies on 5,6-diaryl-1,2,4-triazine hybrids have shown their potential as apoptosis inducers. nih.gov Compound 11E , a 5,6-diphenyl-1,2,4-triazine (B1616786) derivative, was found to induce apoptosis in MGC-803 cells, with an apoptosis rate of around 54.8% at a concentration of 10 µM. nih.gov The apoptotic activity of 1,2,4-triazinone derivatives 4c , 5e , 6c , and 7c in MCF-7 cells was linked to the up-regulation of p53 and an increased Bax/Bcl-2 ratio, leading to a 2-fold increase in caspase-3/7 levels compared to podophyllotoxin. researchgate.netnih.gov

Furthermore, a novel s-triazine dipeptide, compound 3a , was shown to potently induce apoptosis in MCF-7 breast cancer cells. nih.gov Similarly, certain s-triazine analogs were found to induce apoptosis in HT-1080 cancer cells, as observed through AO/EtBr staining. researchgate.netresearchgate.net The investigation of 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives revealed their ability to induce apoptosis in cancer cells with both wild-type and mutant p53. mostwiedzy.plnih.gov

Modulation of Cell Cycle Progression (e.g., G0/G1, G2/M arrest)

In addition to inducing apoptosis, derivatives of this compound can modulate the cell cycle, leading to arrest at specific phases and thereby preventing cancer cell division.

For example, compound 11E was found to arrest the cell cycle of MGC-803 cells at the G2/M phase. nih.gov DNA flow cytometry analysis of 1,2,4-triazinone derivatives 3c , 4c , 5e , 6c , and 7c demonstrated their potent inhibitory activity on cell proliferation and their ability to cause cell cycle arrest at the G2/M phase in MCF-7 cells. researchgate.net

A novel s-triazine dipeptide, compound 3a , induced a significant arrest of MCF-7 cells in the G2/M phase (36.8% of cells compared to 11.5% in untreated cells). nih.gov Furthermore, certain 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives were shown to induce cell cycle arrest in the G0/G1 and G2/M phases in a p53-independent manner. mostwiedzy.plnih.gov

Table 2: Cell Cycle Modulation by this compound Derivatives

| Compound | Cell Line | Cell Cycle Phase of Arrest | Reference |

| 11E | MGC-803 | G2/M | nih.gov |

| 3c, 4c, 5e, 6c, 7c | MCF-7 | G2/M | researchgate.net |

| 3a | MCF-7 | G2/M | nih.gov |

| 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives | HCT-116, MCF-7, HeLa | G0/G1 and G2/M | mostwiedzy.plnih.gov |

Intracellular Reactive Oxygen Species (ROS) Generation

Some triazine derivatives exert their anticancer effects by increasing the levels of intracellular reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death.

Preliminary studies on selected s-triazine analogs (5c , 5d , and 6c ) investigated their ability to generate ROS in the HT-1080 cancer cell line. researchgate.netresearchgate.net In a study on the triazine herbicide prometryn, treatment of H9c2 cardiac cells was found to induce intracellular ROS and mitochondrial superoxide. nih.gov

Mitochondrial Membrane Potential Depolarization

Disruption of the mitochondrial membrane potential is another mechanism by which these compounds can trigger apoptosis.

Compound 11E , a 5,6-diaryl-1,2,4-triazine derivative, was observed to cause a decrease in the mitochondrial membrane potential in MGC-803 cells, indicating the involvement of the mitochondrial pathway in apoptosis induction. nih.gov Similarly, selected s-triazine analogs (5c , 5d , and 6c ) were studied for their effect on mitochondrial membrane potential in the HT-1080 cancer cell line. researchgate.netresearchgate.net The dysfunction of mitochondrial membrane potential was also assessed for novel 1,3,5-triazine (B166579) derivatives in DLD and Ht-29 human colon cancer cell lines. nih.gov

Targeting Specific Signaling Pathways (e.g., EGFR, PI3K-AKT-mTOR, ROCK)

Derivatives of this compound have been shown to target and inhibit specific signaling pathways that are crucial for cancer cell growth, survival, and proliferation.

EGFR: A series of mono- and bis(dimethylpyrazolyl)-s-triazine derivatives have been synthesized and shown to target the EGFR/PI3K/AKT/mTOR signaling cascade. nih.govacs.org One compound, in particular, exhibited potent EGFR inhibitory activity with an IC50 value of 61 nM. nih.govencyclopedia.pub

PI3K-AKT-mTOR: This pathway is a central regulator of cell growth and survival, and its inhibition is a key strategy in cancer therapy. nih.govencyclopedia.pub Dimorpholino-substituted s-triazine derivatives, such as ZSTK474, have shown significant potential as PI3K inhibitors. nih.gov A novel series of mono- and bis(dimethylpyrazolyl)-s-triazine derivatives were found to exhibit promising inhibitory activities downstream of the PI3K/AKT/mTOR pathway. nih.govacs.org Compound 4f from this series showed a remarkable reduction in the concentrations of PI3K, AKT, and mTOR. acs.org Furthermore, some s-triazine derivatives have been developed as dual inhibitors of PI3K and mTOR, which can be a more effective strategy to combat cancer. mdpi.com

ROCK: Rho-associated protein kinases (ROCK) are another promising target in cancer therapy. nih.gov Triazine and pyrimidine-based compounds have been identified as ROCK inhibitors. nih.gov Computational studies, including molecular docking and dynamics simulations, have been employed to understand the binding of triazine derivatives to ROCK1 and to design more potent inhibitors. nih.gov Certain 4-methoxy-1,3,5-triazine derivatives have been identified as potent inhibitors of both ROCK1 and ROCK2. researchgate.net

Table 3: Inhibition of Signaling Pathways by this compound Derivatives

| Signaling Pathway | Derivative Class | Key Findings | Reference |

| EGFR | Mono- and bis(dimethylpyrazolyl)-s-triazines | Potent inhibition with IC50 of 61 nM for one compound. | nih.govnih.govacs.orgencyclopedia.pub |

| PI3K-AKT-mTOR | Dimorpholino-substituted s-triazines | ZSTK474 is a potent PI3K inhibitor. | nih.gov |

| PI3K-AKT-mTOR | Mono- and bis(dimethylpyrazolyl)-s-triazines | Compound 4f significantly reduced PI3K, AKT, and mTOR levels. | acs.org |

| PI3K/mTOR (dual) | Substituted 2-(thiophen-2-yl)-1,3,5-triazines | Dual inhibition shows greater efficiency. | mdpi.com |

| ROCK | Triazine and pyrimidine-based compounds | Identified as potent ROCK inhibitors. | nih.govnih.gov |

| ROCK1/ROCK2 | 4-methoxy-1,3,5-triazine derivatives | Potent inhibitors of both ROCK1 and ROCK2. | researchgate.net |

Antifolate Mechanisms (e.g., Dihydrofolate Reductase Inhibition)

Antifolates are compounds that interfere with the metabolic pathways of folic acid, a vitamin essential for the synthesis of DNA precursors like thymine. nih.gov A primary target for antifolates is the enzyme dihydrofolate reductase (DHFR), which is crucial for maintaining the intracellular supply of tetrahydrofolate, the active form of folate. nih.gov Inhibition of DHFR disrupts DNA synthesis, leading to cell death, a mechanism widely exploited in cancer chemotherapy. acs.orgnih.gov

Derivatives of the 1,3,5-triazine scaffold have been investigated as DHFR inhibitors. Specifically, a series of 2,4-diamino-1,6-dihydro-1,3,5-triazine (DADHT) derivatives, which are structurally related to the antimalarial DHFR inhibitor cycloguanil, were designed to inhibit DHFR and disrupt bacterial membranes. drugs.com These dual-action compounds have shown activity against various pathogens. drugs.com X-ray crystallography studies confirmed that these DADHT derivatives bind to the E. coli DHFR target. drugs.com Further research on cycloguanil-based 1-aryl-4,6-diamino-1,2-dihydrotriazines has also highlighted their role as DHFR inhibitors. nih.gov The development of such triazine-based antifolates represents a strategy to combat resistance to traditional antifolate medications. drugs.com

Enzyme Inhibition Profiles

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. sigmaaldrich.com They are involved in numerous physiological processes, and specific isoforms, such as CA IX and XII, are overexpressed in hypoxic tumors, making them attractive targets for anticancer drug design. nih.govacs.org

Derivatives of 1,3,5-triazine have emerged as a significant class of CA inhibitors. A notable strategy involves incorporating a sulfonamide group, a classic zinc-binding function, into a 1,3,5-triazine scaffold. sigmaaldrich.comnih.gov A series of benzenesulfonamides featuring 1,3,5-triazine moieties were synthesized and shown to inhibit human CA (hCA) isoforms I, II, and the tumor-associated IX. nih.gov Further studies on 2,4-dichloro-1,3,5-triazine (B113473) derivatives of various sulfa drugs demonstrated a significant enhancement in inhibitory activity against bovine CA II compared to the parent drugs. sigmaaldrich.comresearchgate.net

More complex 1,3,5-triazinyl aminobenzenesulfonamides have been developed to achieve isoform selectivity. acs.org These compounds showed negligible effects on the common cytosolic isoforms hCA I and II but were potent inhibitors of the tumor-associated hCA IX and hCA XII, as well as hCA VII, which is found in the brain. acs.org For instance, select derivatives incorporating a styrylphenylamino moiety were identified as highly effective hCA XII inhibitors with inhibition constants (Kᵢ) in the low nanomolar range. acs.org This demonstrates that the 1,3,5-triazine core can be used to develop potent and selective CA inhibitors for therapeutic applications. acs.org

| Compound Class | Target Isozyme(s) | Inhibition Data (Kᵢ) | Selectivity Profile | Reference |

| Benzenesulfonamides with 1,3,5-triazine | hCA I, hCA II, hCA IX | Kᵢ: 31-8500 nM (hCA I), 14-765 nM (hCA II), 1.0-640 nM (hCA IX) | Some derivatives showed selectivity for hCA IX over hCA II. | nih.gov |

| 1,3,5-Triazinyl aminobenzenesulfonamides | hCA IX, hCA XII | Kᵢ = 4.4 nM and 5.9 nM for the most effective hCA XII inhibitors. | High selectivity for tumor-associated isoforms (IX, XII) over cytosolic isoforms (I, II). | acs.org |

| Dichloro-1,3,5-triazine sulfa drug derivatives | bCA II | Significant increase in inhibition compared to parent sulfa drugs. | Not specified. | sigmaaldrich.comresearchgate.net |

Kinase Inhibition (General and Specific)

Kinases are critical enzymes that regulate a vast array of cellular processes, including growth, survival, and metabolism. nih.gov Their dysregulation is a hallmark of cancer, making kinase inhibition a cornerstone of modern targeted therapy. clinicaltrials.gov The 1,3,5-triazine scaffold has proven to be a valuable template for designing inhibitors against various kinase families. mdpi.comnih.gov

One of the most important kinase signaling pathways implicated in cancer is the Phosphatidylinositol 3-kinase (PI3K)/mTOR pathway. Several 1,3,5-triazine derivatives have been identified as potent inhibitors of this pathway. For example, a novel series of 1,3,5-triazine derivatives was synthesized, with the most active compound showing significant inhibitory activity against PI3Kα and mTOR. This compound demonstrated the ability to induce apoptosis and reduce the viability of HeLa cervical cancer cells. Another study identified a 1,3,5-triazine derivative with a PI3Kγ IC₅₀ value of 6.90 µM, which is comparable to the reference inhibitor wortmannin.

Beyond the PI3K/mTOR axis, s-triazine derivatives have been developed as inhibitors of other kinases, including Focal Adhesion Kinase (FAK) and Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK). mdpi.com A series of diarylamino-1,3,5-triazine derivatives were reported as FAK inhibitors, with one compound showing an IC₅₀ of 5.1 µM. mdpi.com Additionally, hybrid quinazoline-1,3,5-triazine derivatives have been reported as potent EGFR inhibitors, with the most active compound exhibiting an IC₅₀ value of 36.8 nM.

| Compound Class | Target Kinase(s) | Inhibition Data (IC₅₀) | Cellular Effect | Reference |

| 1,3,5-Triazine derivatives | PI3Kα, mTOR | Not specified | Induced apoptosis in HeLa cells. | |

| 1,3,5-Triazine analogues | PI3Kγ | 6.90 µM | Antiproliferative activity. | |

| Diarylamino-1,3,5-triazines | FAK | 5.1 µM | Not specified. | mdpi.com |

| Quinazoline-1,3,5-triazine hybrids | EGFR | 36.8 nM | Not specified. |

Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) are enzymes that degrade cyclic nucleotides (cAMP and cGMP), which are crucial second messengers in various signaling pathways. Inhibiting specific PDE isoforms can modulate these pathways for therapeutic benefit. For instance, PDE4 inhibitors are known to have anti-inflammatory and smooth muscle relaxant properties. nih.gov

A series of triazine derivatives were synthesized and evaluated for their ability to inhibit PDE4. nih.gov A strong correlation was observed between their PDE4 inhibitory activity and their ability to relax tracheal smooth muscle, with two compounds showing potent relaxant activity with EC₅₀ values of 17 and 24 nM, suggesting their potential use in treating asthma. nih.gov Further research has focused on developing subtype-selective inhibitors. A study reported a series of triazine derivatives that are potent inhibitors of PDE4B, with a structure-activity relationship demonstrating that the triazine core can be engineered for selectivity against PDE4D. Additionally, other triazine derivatives have been explored as ligands for PDE2A, which is a target for neurological disorders and cancer.

| Compound Class | Target PDE Isoform(s) | Biological Effect/Potency | Potential Application | Reference |

| Triazine derivatives | PDE4 | EC₅₀ values of 17 nM and 24 nM (tracheal relaxation) | Asthma | nih.gov |

| Triazine derivatives | PDE4B | Potent and selective inhibitors over PDE4D | Not specified | |

| Triazine derivatives | PDE2A | Identified as ligands for PDE2A | CNS diseases, Cancer |

Thymidine (B127349) Phosphorylase Inhibition

Thymidine phosphorylase (TP) is an enzyme that plays a key role in nucleotide homeostasis. Its overexpression is linked to tumor growth, metastasis, and angiogenesis, making it an important target for the development of anticancer drugs. acs.org

Several studies have identified derivatives based on a pyrazolo[1,5-a] sigmaaldrich.comresearchgate.nettriazine scaffold as potent inhibitors of thymidine phosphorylase. acs.org In one study, a series of pyrazolo[1,5-a] sigmaaldrich.comresearchgate.nettriazin-2-thioxo-4-ones were synthesized, and many exhibited significant TP inhibitory activity. acs.org The most potent compound, bearing a para-substituted pentafluorosulfur group on a phenyl ring, showed an IC₅₀ value of 0.04 µM, which was approximately 800 times more potent than the reference inhibitor 7-deazaxanthine. acs.org Kinetic studies revealed that this compound acts as a non-competitive inhibitor, suggesting it binds to a site distinct from the substrate-binding site. acs.org

Similarly, a series of 1,2,4-triazolo[1,5-a] sigmaaldrich.comresearchgate.nettriazine derivatives were found to have varying degrees of TP inhibitory activity. nih.gov The most promising compound from this series acted as a mixed-type inhibitor. nih.gov These findings highlight that fused triazine systems, particularly those containing a thioxo group, are a promising foundation for designing novel and highly potent TP inhibitors. acs.org

| Compound Class | Inhibition Data (IC₅₀) | Mechanism of Inhibition | Reference |

| Pyrazolo[1,5-a] sigmaaldrich.comresearchgate.nettriazin-2-thioxo-4-ones | 0.04 µM (most potent) | Non-competitive | acs.org |

| 1,2,4-Triazolo[1,5-a] sigmaaldrich.comresearchgate.nettriazine derivatives | Comparable to 7-deazaxanthine (IC₅₀ = 42.63 µM) | Mixed-type | nih.gov |

D-Amino Acid Oxidase (DAAO) Inhibition

D-amino acid oxidase (DAAO) is a flavoenzyme that catalyzes the oxidation of D-amino acids. It is a therapeutic target for neurological conditions such as schizophrenia, as inhibiting DAAO can increase brain levels of D-serine, an important co-agonist at the NMDA receptor.

While the 1,3,5-triazine core is central to the inhibitors discussed in previous sections, research into potent, small-molecule DAAO inhibitors has primarily focused on the 1,2,4-triazine (B1199460) isomer. Multiple studies have successfully designed potent DAAO inhibitors using 1,2,4-triazinone scaffolds. For instance, a series of 3-substituted 5-hydroxy-1,2,4-triazin-6(1H)-one derivatives were developed as a new class of human DAAO inhibitors, with many compounds showing IC₅₀ values in the nanomolar range. Another successful class of inhibitors is based on the 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione scaffold. nih.gov Derivatives from this series were also found to be potent DAAO inhibitors with IC₅₀ values in the double-digit nanomolar range and exhibited favorable metabolic stability. To date, there is a lack of specific research identifying derivatives of 2-amino-6-methyl-1H-1,3,5-triazin-4-one as significant DAAO inhibitors in the available scientific literature.

| Compound Class | Target Enzyme | Inhibition Data (IC₅₀) | Reference |

| 3-Substituted 5-hydroxy-1,2,4-triazin -6(1H)-ones | Human DAAO | Nanomolar range | |

| 2-Substituted 6-hydroxy-1,2,4-triazine -3,5(2H,4H)-diones | DAAO | 50 nM and 70 nM for most potent derivatives |

Antimicrobial Spectrum

Derivatives of the 1,3,5-triazine core have demonstrated a wide spectrum of antimicrobial activities. The versatility of the triazine scaffold allows for substitutions at various positions, leading to a diverse library of compounds with tailored biological effects. Researchers have successfully synthesized and evaluated numerous series of these derivatives, revealing significant antibacterial, antiviral, antifungal, and antimycobacterial properties. ijpsr.info

Antibacterial Activity

The antibacterial potential of triazine derivatives has been well-documented against both Gram-positive and Gram-negative bacteria.

A study focusing on novel 1,2,4-triazine derivatives reported significant antibacterial action. biointerfaceresearch.com The synthesized compounds were tested against a panel of bacteria, with two compounds in particular, 3-[(pyridin-2-ylamino)methyl]-1,6-dihydro-1,2,4-triazine-5(2H)-one and 1-(N-pyridine-2-ylglycyl)-1,2-diazepine-3,7-dione, showing the highest activity. biointerfaceresearch.com The presence of the 1,2,4-triazine ring was suggested to be crucial for the enhanced antibacterial effects. biointerfaceresearch.com

Similarly, research into 2,4-bis(hydrazino)-6-substituted-1,3,5-triazine derivatives and their corresponding Schiff bases identified several compounds with potent antibacterial activity. researchgate.net Out of twenty-two synthesized compounds, eight demonstrated good activity against pathogenic bacteria. Notably, compounds designated as 4k and 5g exhibited a broad-range effect against both Gram-positive and Gram-negative bacteria. researchgate.net The minimum inhibitory concentration (MIC) values for the most active compounds were determined against various bacterial strains, highlighting their potential as antibacterial agents. researchgate.net

Further innovation in this area involves the use of Fmoc-triazine amino acids for the solid-phase synthesis of short antimicrobial peptidomimetics. nih.gov This approach aims to combat the challenge of proteolytic degradation faced by natural antimicrobial peptides. A trimer, named BJK-4 , emerged as the most potent peptidomimetic from this research, demonstrating significant antibacterial action without hemolytic activity and showing enhanced stability. nih.gov

Another line of research identified a tetracyclic triazine analogue, 3-(3-(3-chlorphenyl)pyrolidin-1-yl)-1,2,4-triazin-6-amine, which displayed promising antibiotic activity against a variety of drug-resistant Staphylococcus aureus strains as well as Bacillus anthracis. ijpsr.info

Table 1: Antibacterial Activity of Selected Triazine Derivatives

| Compound/Derivative | Bacterial Strain(s) | Activity Measurement (MIC in µg/mL) | Reference |

|---|---|---|---|

| 4k | Streptococcus mutans | 31.25 | researchgate.net |

| Staphylococcus aureus | 31.25 | researchgate.net | |

| Salmonella typhimurium | 31.25 | researchgate.net | |

| 6h | Streptococcus mutans | 31.25 | researchgate.net |

| 5d | Staphylococcus aureus | 31.25 | researchgate.net |

| 6i | Escherichia coli | 62.5 | researchgate.net |

| 3-[(pyridin-2-ylamino)methyl]-1,6-dihydro-1,2,4-triazine-5(2H)-one | Various | Significant inhibition zone | biointerfaceresearch.com |

| 1-(N-pyridine-2-ylglycyl)-1,2-diazepine-3,7-dione | Various | Significant inhibition zone | biointerfaceresearch.com |

Note: This table is interactive. You can sort the columns by clicking on the headers.

Antiviral Activity (e.g., Anti-HIV)

The 1,3,5-triazine scaffold has proven to be a valuable template for the development of antiviral agents, with documented activity against herpes simplex virus (HSV), yellow fever virus (YFV), and human immunodeficiency virus (HIV). ijpsr.infojst.go.jpnbuv.gov.ua

Research into 2,4,6-trisubstituted symmetrical 1,3,5-triazine (TAZ) derivatives has yielded compounds with significant anti-HSV-1 activity. jst.go.jpnih.gov Among the tested derivatives, certain CS-symmetrical alkoxy-amino-substituted TAZs, such as 7ggp and 6dpp , showed notable antiviral effects. jst.go.jpnih.gov The most potent compound identified was the C3-symmetrical trialkoxy-TAZ derivative 4bbb , which exhibited a high selectivity index (IC50/EC50) of 256.6. jst.go.jpnih.gov Further studies on similar CS-symmetrical trisubstituted 1,3,5-triazines identified compound 6s (a tri-aliphatic alkylamino-substituted derivative) as having high anti-HSV-1 activity (EC50 = 5.4 μM) and low cytotoxicity. researchgate.net The structure-activity relationship (SAR) analysis suggested that the dialkoxy-amino-substituted TAZ structure is a probable core feature for anti-HSV-1 activity. jst.go.jp

In the fight against flaviviruses, a series of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides were synthesized and evaluated for their activity against YFV. nbuv.gov.ua Most of these compounds displayed inhibitory activity at concentrations of 10 μg/mL or less. nbuv.gov.ua For the most active substances, the 90% effective concentration (EC90) was in the range of 0.06–2.2 μg/mL, coupled with low cytotoxicity, resulting in excellent selectivity index values. nbuv.gov.ua SAR studies indicated that having an alkyl substituent in the ortho-position of the N-aryl fragment is critical for effective inhibition of YFV. nbuv.gov.ua The broad antiviral potential of 1,2,4-triazine derivatives has also been noted, including activity against HIV. ijpsr.info

Table 2: Antiviral Activity of Selected Triazine Derivatives

| Compound/Derivative | Virus | Activity Measurement | Reference |

|---|---|---|---|

| 4bbb | Herpes Simplex Virus-1 (HSV-1) | Selectivity Index = 256.6 | jst.go.jpnih.gov |

| 6s | Herpes Simplex Virus-1 (HSV-1) | EC50 = 5.4 µM | researchgate.net |

| 7ggp | Herpes Simplex Virus-1 (HSV-1) | Significant activity | jst.go.jpnih.gov |

| 6dpp | Herpes Simplex Virus-1 (HSV-1) | Significant activity | jst.go.jpnih.gov |

| Carbothioamide Derivatives | Yellow Fever Virus (YFV) | EC90 = 0.06 – 2.2 µg/mL | nbuv.gov.ua |

Note: This table is interactive. You can sort the columns by clicking on the headers.

Antifungal Activity

Triazine derivatives have emerged as a promising class of antifungal agents, with activity demonstrated against a range of pathogenic fungi. A 2022 review highlighted the significant potential of s-triazine derivatives in this field. nih.gov

One study synthesized a series of 1,3,5-triazine-2,4-diamines and tested them against Candida albicans and Cryptococcus neoformans. nih.gov Compound 2a , which has a 4-Br substituted phenyl group, showed moderate inhibition (≈25% at 32 µg/mL) against both fungi, while compound 2b , with a 4-ethyl substituted phenyl group, had the highest inhibition against C. neoformans (≈30% at 32 µg/mL). nih.gov Another study reported N2-(tetrazol-5-yl)-6-substituted-5,6-dihydro-1,3,5-triazine-2,4-diamines with excellent efficacy against C. albicans, with MIC values significantly lower than the reference drug fluconazole. nih.gov

Furthermore, novel 4,6-disubstituted s-triazin-2-yl amino acid derivatives were prepared, with most showing activity against C. albicans. nih.gov Compounds that included aniline (B41778) derivatives, piperidine (B6355638), and glycine (B1666218) on the triazine core displayed the largest inhibition zones. nih.gov Docking studies suggested these compounds function by fitting into the active site of N-myristoltransferase (NMT), a key fungal enzyme. nih.gov

Hybrids of 4,6-dimethoxy-1,3,5-triazine and chalcone (B49325) have also been synthesized and tested. nih.gov Compound 15a showed the highest activity against C. albicans and C. glabrata, while compounds 15b and 15c were highly effective against A. niger and C. tropicalis, respectively. nih.gov

Table 3: Antifungal Activity of Selected Triazine Derivatives

| Compound/Derivative | Fungal Strain(s) | Activity Measurement | Reference |

|---|---|---|---|

| 18b | Candida albicans | MIC = 3.125 μg/mL | nih.gov |

| 18c | Candida tropicalis | MIC = 6.25 μg/mL | nih.gov |

| 15a | C. albicans / C. glabrata | Inhibition zone: 85 mm / 82 mm | nih.gov |

| 15b | Aspergillus niger | Inhibition zone: 85 mm | nih.gov |

| 15c | Candida tropicalis | Inhibition zone: 81 mm | nih.gov |

| (Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (22) | Candida albicans | Rapid fungicidal activity | nih.gov |

Note: This table is interactive. You can sort the columns by clicking on the headers.

Antimycobacterial and Antitubercular Activity

The search for new drugs to combat tuberculosis, caused by Mycobacterium tuberculosis, has led to the investigation of various heterocyclic compounds, including triazine derivatives.

One tetracyclic 1,2,4-triazine analogue, 3-(3-(3-chlorphenyl)pyrolidin-1-yl)-1,2,4-triazin-6-amine, was found to be active against Mycobacterium tuberculosis at a concentration that was not cytotoxic to mammalian cells. ijpsr.info

While not direct triazine derivatives, related nitrogen-containing heterocyclic structures have shown significant promise. Conjugates of purines (a related heterocyclic system) with amino acids and dipeptides were synthesized and tested. nih.gov This work identified N-(2-aminopurin-6-yl)- and N-(purin-6-yl)-glycyl-(S)-glutamic acids as the most active compounds against M. tuberculosis H37Rv, M. avium, M. terrae, and a multidrug-resistant M. tuberculosis strain. nih.gov

Other research has focused on hydrazide-hydrazone derivatives. One such compound containing an adamantane (B196018) moiety was identified as a probable inhibitor of MmpL3, a crucial mycobacterial transporter. mdpi.com This compound showed strong activity against a panel of clinical M. tuberculosis strains in vitro. mdpi.com Structure-activity relationship studies on benzoxa- biointerfaceresearch.comnih.govnih.gov-diazole substituted amino acid hydrazides indicated that the size of the amino acid side chain and the presence of heavy halogens on the aryl hydrazine (B178648) group play key roles in improving antitubercular activity. ncl.ac.uk

Table 4: Antimycobacterial Activity of Selected Compounds

| Compound/Derivative Class | Mycobacterial Strain(s) | Key Findings | Reference |

|---|---|---|---|

| Tetracyclic 1,2,4-triazine analogue | Mycobacterium tuberculosis | Active and non-cytotoxic | ijpsr.info |

| N-(Purin-6-yl) amino acid conjugates | M. tuberculosis H37Rv, M. avium, M. terrae, MDR-TB | N-(Purin-6-yl)-glycyl-(S)-glutamic acid was highly active | nih.gov |

| N-(2-Aminopurin-6-yl) amino acid conjugates | M. tuberculosis H37Rv, M. avium, M. terrae, MDR-TB | N-(2-Aminopurin-6-yl)-glycyl-(S)-glutamic acid was highly active | nih.gov |

| Hydrazide-hydrazone adamantane compound | M. tuberculosis (clinical strains) | Potent MmpL3 inhibitor | mdpi.com |

Note: This table is interactive. You can sort the columns by clicking on the headers.

Antiparasitic Efficacy

Beyond their effectiveness against microbial pathogens, triazine derivatives have also been extensively studied for their efficacy against parasites, most notably the Plasmodium species that cause malaria.

Antimalarial Activity

The 1,3,5-triazine core is central to the structure of the antifolate drug cycloguanil, establishing a historical precedent for its use in antimalarial therapy. mdpi.com Modern research continues to build on this foundation, designing novel triazine derivatives to overcome drug resistance. Dihydrofolate reductase (DHFR) remains a key target for these compounds. mdpi.com

A series of 2,4,6-trisubstituted-1,3,5-triazines were synthesized and evaluated for their in vitro antimalarial activity against Plasmodium falciparum. nih.gov Of the nineteen compounds created, eight displayed MIC values between 1-2 µg/mL, making them several times more active in vitro than cycloguanil. nih.gov